molecular formula C7H6BrN B13176478 2-(2-Bromoethenyl)pyridine

2-(2-Bromoethenyl)pyridine

Cat. No.: B13176478
M. Wt: 184.03 g/mol
InChI Key: LYAQLPATOYFNDD-SNAWJCMRSA-N
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Description

2-(2-Bromoethenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to an ethenyl group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethenyl)pyridine can be achieved through the hydrohalogenation of 2-ethynylpyridine. This process involves the nucleophilic addition of a halide ion to the ethynyl group of 2-ethynylpyridine. The reaction is typically carried out using hydrobromic acid, which facilitates the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors and controlled conditions to ensure high yield and purity. The process generally includes the careful handling of reagents and the optimization of reaction parameters such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethenyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.

    Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different functional groups.

    Reduction Reactions: Reduction of the ethenyl group can yield saturated pyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Bromoethenyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethenyl)pyridine involves its interaction with various molecular targets and pathways. The bromine atom and the ethenyl group play crucial roles in its reactivity, allowing it to participate in a range of chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles and undergo redox transformations .

Comparison with Similar Compounds

    2-(2-Chloroethenyl)pyridine: Similar in structure but with a chlorine atom instead of bromine.

    2-(2-Iodoethenyl)pyridine: Contains an iodine atom, leading to different reactivity and applications.

    2-(2-Fluoroethenyl)pyridine: Features a fluorine atom, which significantly alters its chemical properties.

Uniqueness: 2-(2-Bromoethenyl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and redox reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C7H6BrN

Molecular Weight

184.03 g/mol

IUPAC Name

2-[(E)-2-bromoethenyl]pyridine

InChI

InChI=1S/C7H6BrN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4+

InChI Key

LYAQLPATOYFNDD-SNAWJCMRSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=C/Br

Canonical SMILES

C1=CC=NC(=C1)C=CBr

Origin of Product

United States

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